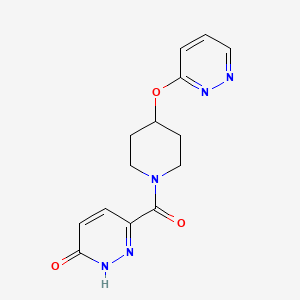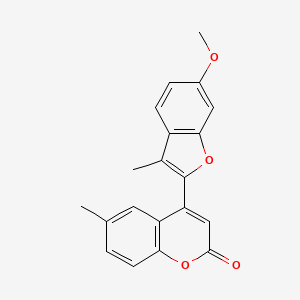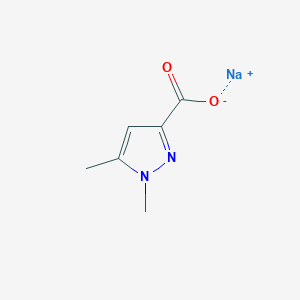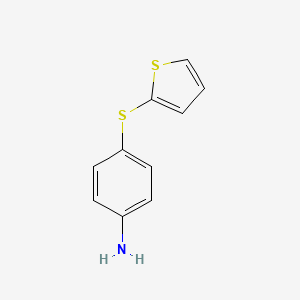![molecular formula C19H24N2O2 B2781657 N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide CAS No. 953383-20-5](/img/structure/B2781657.png)
N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Scientific Research Applications
Anticancer, Anti-inflammatory, and Analgesic Activities
Research on synthesized 2-(substituted phenoxy) acetamide derivatives, including structures related to N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide, has indicated potential anticancer, anti-inflammatory, and analgesic properties. For instance, compounds with halogens on the aromatic ring demonstrated significant anticancer and anti-inflammatory activity. Among these, a specific compound exhibited notable anticancer, anti-inflammatory, and analgesic activities, suggesting its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Characterization
The synthesis and characterization of new chemical entities within this class of compounds have been explored, leading to the development of derivatives with enhanced solubility and potential applications in photodynamic therapy and as photosensitizers. For example, novel metallophthalocyanines with four phenoxyacetamide units were synthesized, showing increased solubility compared to unsubstituted phthalocyanines, which could be beneficial for various applications in material science and medical research (Ağırtaş & İzgi, 2009).
Novel Synthesis Methods
In addition to potential therapeutic applications, research has focused on developing novel synthesis methods for these compounds. Techniques such as the Leuckart synthetic pathway have been utilized to produce new series of acetamide derivatives, which were then evaluated for their pharmacological properties. This approach has led to the identification of compounds with potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, highlighting the versatility of this class of compounds in drug development (Rani, Pal, Hegde, & Hashim, 2016).
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-21(2)17-12-10-16(11-13-17)7-6-14-20-19(22)15-23-18-8-4-3-5-9-18/h3-5,8-13H,6-7,14-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMADQOQYJLMJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(2,5-difluorophenyl)sulfonyl]piperazin-1-yl}-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2781574.png)




![N-(2-chlorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2781579.png)
![3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2781583.png)
![5-benzyl-N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2781585.png)
![N-[[4-[(1R,6R)-7-Azabicyclo[4.2.0]octane-7-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2781586.png)


![N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2781591.png)
![[(1R,5S,6R,10R,11S,12R,15R,16R,18S)-18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] propanoate](/img/structure/B2781596.png)
![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2781597.png)
